molecular formula C6H7Cl3N4 B2793120 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride CAS No. 1864057-38-4

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride

Cat. No. B2793120
CAS RN: 1864057-38-4
M. Wt: 241.5
InChI Key: KRDZRWYXMJHKMR-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ol

The compound is used in the ultrasonic-assisted synthesis of Pyrazolo[3,4-d]pyrimidin-4-ol . This method provides a convenient way to synthesize this class of compounds, which are of interest due to their potential pharmacological properties .

Intermediate for Disubstituted Pyrazolo[3,4-d]pyrimidines

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride serves as a convenient intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines . These disubstituted pyrazolo[3,4-d]pyrimidines may have useful pharmacological properties .

Design and Synthesis of Novel Pyrazolo[3,4-d]Pyrimidines

This compound is used in the design and synthesis of novel Pyrazolo[3,4-d]Pyrimidines . These novel compounds could have potential applications in various fields, including medicinal chemistry .

Preparation of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is used in the preparation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This novel compound was prepared by a rational and short two-step synthesis .

Cytotoxic Activities

Compounds derived from 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride have shown superior cytotoxic activities against MCF-7 and HCT-116 . This suggests potential applications in cancer research and treatment .

Nucleophilic Substitution

The compound is used in nucleophilic substitution reactions . For example, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced selectively 4-substituted product .

Future Directions

Investigate its potential as a CDK2 inhibitor and explore its biological activity further .

properties

IUPAC Name

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4.2ClH/c1-3-4-2-8-11-5(4)10-6(7)9-3;;/h2H,1H3,(H,8,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDZRWYXMJHKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=NC(=N1)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride

CAS RN

1864057-38-4
Record name 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride
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